5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol . It is also known by its IUPAC name, 5-chloro-6-(cyclohexyloxy)nicotinonitrile . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with cyclohexanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on various biological pathways and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-6-hydroxypyridine-3-carbonitrile: This compound is a precursor in the synthesis of this compound.
Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-cyclohexyloxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-6-9(7-14)8-15-12(11)16-10-4-2-1-3-5-10/h6,8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAZEFQNUHLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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